4-(6-cyclopropylpyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide
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Description
4-(6-cyclopropylpyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and its ability to interact with various biological systems.
Scientific Research Applications
PET Tracers for Serotonin Receptors
Compounds structurally related to "4-(6-cyclopropylpyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide" have been explored for their potential as PET tracers. Specifically, derivatives have been developed for the in vivo quantification of serotonin 5-HT1A receptors, which play a crucial role in neuropsychiatric disorders. One such compound demonstrated reversible, selective, and high affinity towards 5-HT1A receptors, making it a promising candidate for PET imaging to study the receptor's role in various diseases (García et al., 2014).
CGRP Receptor Inhibitors
Research into CGRP receptor inhibitors has included the development of compounds with structural similarities, aimed at treating conditions such as migraines. A notable effort in this area involved the synthesis and enantioselective preparation of a potent CGRP receptor antagonist, highlighting the importance of structural design in developing effective therapeutics (Cann et al., 2012).
Antimicrobial Agents
The search for new antimicrobial agents has led to the synthesis of novel derivatives featuring the piperazine carboxamide motif. These compounds have been tested for their in vitro antibacterial and antifungal activities, with some demonstrating potential as antimicrobial agents. This research contributes to the ongoing effort to combat antibiotic-resistant bacterial strains (Babu et al., 2015).
Neuropsychiatric Disorder Treatments
Compounds structurally related to the query have been synthesized and evaluated as potential antipsychotic agents. Their in vitro and in vivo activities suggest their utility in addressing disorders such as schizophrenia, with a focus on minimizing side effects associated with traditional treatments (Norman et al., 1996).
properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-4-2-3-5-16(14)20-19(25)24-12-10-23(11-13-24)18-9-8-17(21-22-18)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOMCHITQUXUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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